molecular formula C19H24N2S B13008795 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1355229-06-9

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13008795
CAS No.: 1355229-06-9
M. Wt: 312.5 g/mol
InChI Key: DERQUTFOHKAASK-UHFFFAOYSA-N
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Description

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound featuring a unique structure that combines a pyridine ring with a tetrahydroquinoline moiety

Properties

CAS No.

1355229-06-9

Molecular Formula

C19H24N2S

Molecular Weight

312.5 g/mol

IUPAC Name

1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C19H24N2S/c1-14-17(22-19(2,3)4)11-12-18(20-14)21-13-7-9-15-8-5-6-10-16(15)21/h5-6,8,10-12H,7,9,13H2,1-4H3

InChI Key

DERQUTFOHKAASK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)SC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation of the Pyridine Intermediate

The 5-(tert-butylthio)-6-methylpyridin-2-yl fragment is generally synthesized by:

  • Starting from a 2-halopyridine derivative (e.g., 2-chloropyridine or 2-bromopyridine) substituted at the 6-position with a methyl group.
  • Introduction of the tert-butylthio group at the 5-position via nucleophilic aromatic substitution using tert-butylthiol or its anion under controlled conditions.

This step requires careful control of reaction conditions to avoid polysubstitution or side reactions.

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline moiety can be synthesized via:

  • Catalytic hydrogenation of quinoline derivatives.
  • Borrowing hydrogen methodology starting from 2-aminobenzyl alcohols and secondary alcohols, which allows atom-efficient synthesis of tetrahydroquinolines without external reducing agents, producing water as the only byproduct. This method uses a manganese pincer complex catalyst with bases such as potassium hydride or potassium hydroxide to facilitate C–C and C–N bond formation in a one-pot reaction.

Coupling to Form the Target Compound

The final step involves coupling the pyridine intermediate with the tetrahydroquinoline nitrogen:

  • This can be achieved by nucleophilic substitution of the halogen on the pyridine ring by the tetrahydroquinoline nitrogen.
  • Alternatively, condensation reactions under mild conditions can be employed to form the C–N bond.
  • The reaction is typically carried out in an aprotic solvent such as dichloromethane or dimethyl ether, with bases like triethylamine to scavenge generated acids and promote coupling.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description Yield / Notes
1. Synthesis of 5-(tert-butylthio)-6-methyl-2-halopyridine 2-halopyridine derivative, tert-butylthiol, base (e.g., NaH), solvent (THF or DMF), inert atmosphere, 0–25 °C Nucleophilic aromatic substitution to introduce tert-butylthio group selectively at 5-position Moderate to high yield; requires careful temperature control to avoid side reactions
2. Preparation of tetrahydroquinoline 2-aminobenzyl alcohol + secondary alcohol, manganese pincer catalyst, KH/KOH, DME solvent, inert atmosphere, 80–100 °C Borrowing hydrogen catalysis to form tetrahydroquinoline ring High yield; atom-efficient, water as only byproduct
3. Coupling reaction Pyridine intermediate + tetrahydroquinoline, triethylamine, dichloromethane, room temperature to reflux Nucleophilic substitution or condensation to form C–N bond High yield (up to 96% reported in related systems)

Research Findings and Optimization Notes

  • The borrowing hydrogen method for tetrahydroquinoline synthesis is highly selective and environmentally friendly, avoiding external reducing agents and minimizing byproducts.
  • The tert-butylthio group enhances lipophilicity but requires mild conditions during substitution to prevent decomposition or side reactions.
  • Use of triethylamine or similar bases during coupling improves yields by neutralizing acids formed and driving the reaction forward.
  • Purification typically involves washing with dilute acid and base solutions, drying over sodium sulfate, and chromatographic filtration on neutral alumina to obtain pure product.

Summary Table of Key Parameters

Parameter Typical Conditions Comments
Pyridine substitution NaH, tert-butylthiol, THF/DMF, 0–25 °C Selective substitution at 5-position
Tetrahydroquinoline synthesis Mn pincer catalyst, KH/KOH, DME, 80–100 °C Atom-efficient, water byproduct
Coupling reaction Triethylamine, DCM, RT to reflux High yield, mild conditions
Purification Acid/base washes, Na2SO4 drying, alumina filtration Ensures product purity

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, influencing the compound’s reactivity and binding properties. Pathways involved may include electron transfer processes and interactions with biological receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a pyridine ring and a tetrahydroquinoline moiety, along with the presence of the tert-butylthio group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a tetrahydroquinoline moiety and a pyridine ring with a tert-butylthio substituent. The biological activity of this compound is primarily attributed to its interactions with various molecular targets, which can influence cellular signaling pathways and exhibit therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C14H23N3SC_{14}H_{23}N_{3}S with a molecular weight of 265.42 g/mol. Its structure can be represented as follows:

Chemical Structure C14H23N3S\text{Chemical Structure }\text{C}_{14}\text{H}_{23}\text{N}_{3}\text{S}

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, which can disrupt metabolic pathways in cancer cells and other disease states.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neurotransmission and potentially offering neuroprotective effects.
  • Thiol Interaction : The tert-butylthio group may interact with thiol-containing proteins, which are crucial for many cellular functions.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of tetrahydroquinoline derivatives. For instance, a series of synthesized 1,2,3,4-tetrahydroquinoline derivatives were evaluated for their cytotoxicity against human cancer cell lines. Among these, certain derivatives exhibited significant inhibition of LPS-induced NF-κB transcriptional activity and demonstrated potent cytotoxicity against various cancer cell lines including MDA-MB-231 and PC-3 .

CompoundCell LineIC50 (µM)Activity
6gMDA-MB-2310.5High
6gPC-30.7High

Neuroprotective Effects

The mechanism by which tetrahydroquinolines exert neuroprotective effects has been explored through their ability to modulate neurotransmitter systems. For example, compounds similar to this compound have shown selective binding to dopamine receptors (D4R) while inhibiting β-arrestin recruitment . This biased signaling could lead to reduced side effects commonly associated with non-selective receptor agonists.

Case Studies

Several case studies illustrate the potential applications of this compound in medicinal chemistry:

  • Case Study on Cancer Treatment :
    • Researchers synthesized a series of tetrahydroquinoline derivatives and tested their efficacy against various cancer cell lines. The most active compound showed an IC50 value significantly lower than standard chemotherapeutics, suggesting a promising candidate for further development .
  • Neuropharmacological Study :
    • A study focused on the interaction of tetrahydroquinoline derivatives with D4 dopamine receptors revealed that modifications in the chemical structure could enhance selectivity and reduce off-target effects . This specificity is critical for developing treatments for neurological disorders.

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